molecular formula C36H72NO6P B139798 CerP(d18:1/18:0) CAS No. 128543-23-7

CerP(d18:1/18:0)

Cat. No. B139798
M. Wt: 645.9 g/mol
InChI Key: ZQQLMECVOXKFJK-NXCSZAMKSA-N
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Description

CerP(d18:1/18:0) is a ceramide 1-phosphate that is the N-octadecananoyl (stearoyl) derivative of sphingosine . It is functionally related to a sphingosine and an octadecanoic acid . It is a natural product found in Bos taurus .


Molecular Structure Analysis

The molecular formula of CerP(d18:1/18:0) is C36H72NO6P . The IUPAC name is [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate . The molecular weight is 645.9 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of CerP(d18:1/18:0) include a molecular weight of 645.9 g/mol . The compound has 44 heavy atoms , 0 rings , 0 aromatic rings , 34 rotatable bonds , a Van der Waals molecular volume of 709.65 , a topological polar surface area of 116.09 , 4 hydrogen bond donors , and 6 hydrogen bond acceptors .

Scientific Research Applications

1. Role in Cardiovascular Health

CerP(d18:1/18:0), a specific molecular lipid, has been extensively studied for its role in cardiovascular health. Research has shown that higher plasma levels of this ceramide are significantly associated with major adverse cardiovascular events (MACEs). For instance, in the population-based FINRISK 2002 cohort, it was found that Cer(d18:1/18:0) had a strong association with incident MACE and remained significant even after adjustments for traditional risk factors (Havulinna et al., 2016). Similarly, another study demonstrated that this ceramide predicts cardiovascular death in patients with stable coronary artery disease and acute coronary syndromes beyond LDL-cholesterol levels (Laaksonen et al., 2016).

2. Biomarker in Cardiovascular Disease Prediction

CerP(d18:1/18:0) has been identified as a potential biomarker for cardiovascular diseases. A meta-analysis of longitudinal studies revealed that higher plasma levels of Cer(d18:1/18:0) were associated with an increased risk of major adverse cardiovascular events, highlighting its potential as a predictive marker in cardiovascular pathobiology (Mantovani & Dugo, 2020).

Safety And Hazards

Higher plasma levels of CerP(d18:1/18:0) have been associated with major adverse cardiovascular events .

Future Directions

The abnormal expression of CerP(d18:1/18:0) in TB patients was found to be gradually normalized upon treatment, indicating that the intervention of lipid metabolism could block energy metabolism and inhibit the cell wall synthesis of Mycobacterium tuberculosis . This suggests that CerP(d18:1/18:0) could be used as a potential biomarker for TB .

properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72NO6P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42)/b31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQLMECVOXKFJK-NXCSZAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415280
Record name CerP(d18:1/18:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CerP(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

CerP(d18:1/18:0)

CAS RN

128543-23-7
Record name CerP(d18:1/18:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
21
Citations
J Pol, H Faltyskova, L Krasny, M Volný… - … Journal of Mass …, 2015 - journals.sagepub.com
The lateral lipid distribution in eye lenses of three human donors were studied by matrix-assisted laser desorption ionization imaging mass spectrometry using a high mass resolution. …
Number of citations: 13 journals.sagepub.com
Z Pan, Z Hu, L Guan, L Zhang, X Gao, L Yang, T Gong… - Analyst, 2022 - pubs.rsc.org
Background: Abnormal lipid metabolism affects the regulation of tumor progression, though use of serum lipids and sphingolipids for disease progression identification is uncertain. …
Number of citations: 4 pubs.rsc.org
W Michno, A Bowman, D Jha, K Minta, J Ge… - 2023 - chemrxiv.org
Lipids dysregulations have been critically implicated in Alzheimer’s disease (AD) pathology. Chemical analysis of amyloid-β (Aβ) plaque pathology in transgenic AD mouse models has …
Number of citations: 2 chemrxiv.org
RT Bergner, S Onida, R Velineni, K Spagou… - Annals of …, 2023 - ncbi.nlm.nih.gov
… 1 ceramide-1-phosphate (CerP d18:1/18:0), and 1 sphingomyelin (SM d18:1/23:0). Overall, 6 different ceramide and ceramide-1-phosphate (CerP d18:1/18:0) intensities were shown to …
Number of citations: 1 www.ncbi.nlm.nih.gov
A Chen, M Xu, J Chen, T Chen, Q Wang… - BioMed Research …, 2022 - hindawi.com
High-risk human papillomavirus (HR-HPV) is the main etiological factor for cervical cancer. Accumulating evidence has suggested the active role of metabolites in the initiation and …
Number of citations: 8 www.hindawi.com
W Michno, I Kaya, S Nyström, L Guerard… - Analytical …, 2018 - ACS Publications
Amyloid plaque formation constitutes one of the main pathological hallmarks of Alzheimer’s disease (AD) and is suggested to be a critical factor driving disease pathogenesis. …
Number of citations: 37 pubs.acs.org
Q Wang, M Xu, T Chen, J Chen, R Zhang, J Qiu - 2021 - scholar.archive.org
Objective: High-risk human papillomavirus (HR-HPV) is the main etiological factor for cervical cancer. Accumulating evidence has suggested that the active role of metabolites in the …
Number of citations: 1 scholar.archive.org
V de Almeida, GL Alexandrino, A Aquino… - Progress in Neuro …, 2020 - Elsevier
Atypical antipsychotics are widely used to manage schizophrenia symptoms. However, these drugs can induce deleterious side effects, such as MetS, which are associated with an …
Number of citations: 17 www.sciencedirect.com
J Xu, K Zhang, B Qiu, J Liu, X Liu, S Yang, X Xiao - Metabolites, 2022 - mdpi.com
(1) Background: This work aims to investigate the metabolomic changes in PIGinH11 pigs and investigate differential compounds as potential therapeutic targets for metabolic diseases. …
Number of citations: 8 www.mdpi.com
V de Almeida, GL Alexandrino, A Aquino, AF Gomes… - bioRxiv, 2020 - biorxiv.org
Atypical antipsychotics are widely used to manage schizophrenia symptoms. However, these drugs can induce deleterious side effects, such as MetS, which are associated with an …
Number of citations: 3 www.biorxiv.org

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